N-Fmoc-N-hexyl-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

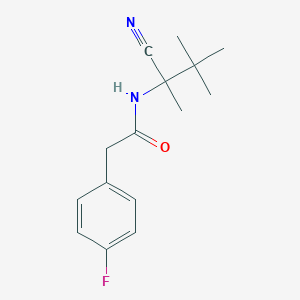

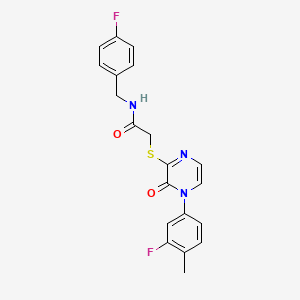

“N-Fmoc-N-hexyl-glycine” is a chemical compound with the CAS number 1374785-50-8. It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-hexylglycine . This compound is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of “this compound” is C23H27NO4 . The molecular weight of the compound is 381.46 g/mol .Chemical Reactions Analysis

The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“this compound” has a molar mass of 297.32 g/mol . It is a white to off-white powder . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Scientific Research Applications

Asymmetric Synthesis

N-Fmoc-N-hexyl-glycine can be used in the asymmetric synthesis of structurally diverse tailor-made amino acids . For instance, Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands have been used as powerful tools for the synthesis of these amino acids .

Synthesis of Core-Shell Materials

This compound can be chemically attached to the surface of core-shell structures like TiO2@SiO2 modified with 3-(aminopropyl)trimethoxysilane (APTMS) . This process helps determine the amount of active amino groups based on the amount of Fmoc group calculation .

Self-Assembly and Hydrogel Formation

This compound can be used in the synthesis of peptides that have a tendency to self-assemble and form hydrogels in aqueous solutions . This property is particularly useful in the development of materials for biomedical applications .

Drug Design

Due to the high structural diversity, wide scope of functional groups, good solubility in aqueous media, and few safety concerns, amino acids like this compound have been used as an important type of structural units in the design of modern drugs .

Synthesis of Biological Fluorescent Probes

7-aza-tryptophan, which can be synthesized using this compound, has been widely used as biological fluorescent probes .

Synthesis of Antiplasmodial Compounds

7-aza-tryptophan, synthesized using this compound, has been used in the creation of antiplasmodial compounds .

Synthesis of Checkpoint Kinase 1 Inhibitors

7-aza-tryptophan, which can be synthesized using this compound, has been used in the synthesis of inhibitors of checkpoint kinase 1 .

Quantitative Determination of Amino Groups

The ultraviolet-visible spectroscopy (UV-vis) measurement can be adopted for the quantitative determination of amino groups present on the TiO2@SiO2 core-shell surface by determination of Fmoc substitution .

Mechanism of Action

Target of Action

The primary target of N-Fmoc-N-hexyl-glycine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is particularly important in solid-phase peptide synthesis (SPPS), where it protects the N-terminus amine and allows for the sequential addition of amino acids .

Pharmacokinetics

Its utility lies in its reactivity and stability under the conditions of peptide synthesis .

Result of Action

The use of this compound enables the efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis is complete, the Fmoc group is rapidly removed by a base .

Action Environment

The action of this compound is influenced by the chemical environment of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its removal is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Safety and Hazards

Future Directions

“N-Fmoc-N-hexyl-glycine” has potential applications in the field of biomedical research. For instance, it can be used in the construction of peptide nucleic acids (PNAs) and for peptoid synthesis . Furthermore, Fmoc-dipeptide hydrogels are being explored for their potential in 3D cell culture and regenerative medicine .

properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUKNUFSDJJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)

![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)

![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)

![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)

![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)